molecular formula C6H5FINO B069088 (2-Fluoro-4-iodopyridin-3-yl)methanol CAS No. 171366-19-1

(2-Fluoro-4-iodopyridin-3-yl)methanol

Cat. No. B069088
M. Wt: 253.01 g/mol
InChI Key: FQCZQIGAGKWNEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated analogues, such as "(2-Fluoro-4-iodopyridin-3-yl)methanol," often involves complex chemical reactions. For instance, Tkachenko et al. (2009) demonstrated the synthesis of a fluorinated analogue through a photochemical cyclization, highlighting the innovative approaches in synthesizing such compounds (Tkachenko et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2-Fluoro-4-iodopyridin-3-yl)methanol" has been explored through various spectroscopic and crystallographic techniques. Nibu et al. (2006) studied the structure of 2-fluoropyridine-methanol clusters using IR spectroscopy and molecular orbital calculations, providing insights into the hydrogen bonding and vibrational frequencies that could be analogous to our compound of interest (Nibu et al., 2006).

Chemical Reactions and Properties

Research on related compounds, such as the study by Garnovskii et al. (2003), which involved the electrochemical synthesis of adducts with methanol, can offer insights into the reactivity and potential chemical reactions involving "(2-Fluoro-4-iodopyridin-3-yl)methanol." These studies help understand the complex interactions at play in the presence of fluorine and methanol groups (Garnovskii et al., 2003).

Physical Properties Analysis

While specific research on the physical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" was not identified, studies on similar compounds can provide a comparative basis. For example, the work on the crystal structure and DFT study by Huang et al. (2021) explores the physical characteristics of boric acid ester intermediates, which can be related to understanding the physical properties of our compound of interest (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" can be inferred from studies on similar compounds. The investigation by Tanaka et al. (2012) into the oxidation of fluoroalkyl-substituted methanol derivatives presents a method that could potentially apply to our compound, shedding light on its chemical behavior and reactivity (Tanaka et al., 2012).

Scientific Research Applications

  • Stereoselective Syntheses : A study demonstrated the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing 5-anti-fluoro or hydroxyl in one methano bridge, which involved rearrangements of iodides to alcohols using Selectfluor and rearrangement of alcohols to fluorides using Deoxo-Fluor (Krow et al., 2004).

  • Catalysis in Olefin Epoxidation : Research indicated that fluorinated alcohols, like (2-Fluoro-4-iodopyridin-3-yl)methanol, enable olefin epoxidation by H2O2 under mild conditions without additional catalysts. This is due to the fluoro alcohol acting as a catalyst by stabilizing the transition state of the reaction (de Visser et al., 2003).

  • Oxidation of Fluoroalkyl-Substituted Methanol Derivatives : Another study explored the oxidation of various fluoroalkyl-substituted methanol derivatives, demonstrating the efficiency of a newly developed oxidation method (Tanaka, Ishihara, & Konno, 2012).

  • IR Spectroscopy of Hydrogen-Bonded Clusters : Infrared spectroscopy was used to study the hydrogen-bonded clusters of 2-fluoropyridine with methanol, revealing insights into the interaction through aromatic hydrogen (Nibu, Marui, & Shimada, 2006).

  • Fluorescence Detection of Metal Ions : A study on the use of acridine derivatives, including fluorinated alcohols, showed remarkable selectivity and sensitivity towards Zn(2+) and Cd(2+) ions in methanol, enhancing fluorescence emission intensity (Visscher et al., 2016).

properties

IUPAC Name

(2-fluoro-4-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCZQIGAGKWNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452244
Record name (2-Fluoro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-iodopyridin-3-yl)methanol

CAS RN

171366-19-1
Record name (2-Fluoro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.72 g (19.2 mmol) of sodium borohydride is added to a solution of 4 g (16 mmol) of 2-fluoro-4-iodo-3-pyridinecarbaldehyde (described in J.O.C., 1993, 58, pp. 7832) in 100 ml of tetrahydrofuran. The mixture is stirred at room temperature for 4 hours and then hydrolysed. The reaction mixture is extracted with ethyl acetate. The organic phases are dried and concentrated to yield the expected product.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-4-iodonicotinaldehyde (3.50 g, 13.94 mmol) in absolute EtOH (56 mL) was added sodium borohydride (0.264 g, 6.97 mmol) at room temperature. The reaction was stirred at room temperature for 1 h, followed by the slow addition of 1 M aqueous hydrochloric acid. The product was extracted with CH2Cl2 (repeated four times), and the organic layers were combined, dried over sodium sulfate, filtered and concentrated to dryness. The aqueous phase was basified to pH 8-10 with 2 M aqueous sodium hydroxide and extracted with diethylether (repeated four times). Then the organic layers were combined, dried over sodium sulfate, filtered, combined with the previously obtained residue and concentrated to dryness under vacuum. The residue was used without any purification in the next step. LC/MS m/z 254 [M+H]+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.264 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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